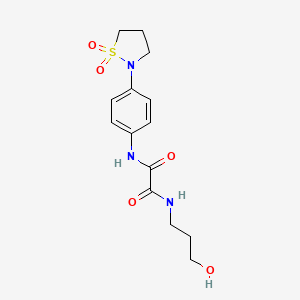

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-9-1-7-15-13(19)14(20)16-11-3-5-12(6-4-11)17-8-2-10-23(17,21)22/h3-6,18H,1-2,7-10H2,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMGSUMJFYZOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

- IUPAC Name : this compound

- Chemical Formula : C14H18N2O4S

This compound features a thiazolidine ring which is known for its biological significance, particularly in anti-inflammatory and analgesic activities.

Antimicrobial Activity

Research indicates that compounds containing the isothiazolidine moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain modifications led to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic properties using animal models. In one study, it was administered to mice subjected to pain-inducing stimuli. The results showed a significant reduction in pain responses compared to control groups.

Case Study : In a writhing test conducted on mice, the compound demonstrated an analgesic effect comparable to standard analgesics such as ibuprofen. The reduction in pain was statistically significant with a p-value < 0.05.

The proposed mechanism for the analgesic and anti-inflammatory effects includes inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. Molecular docking studies suggest that the compound binds effectively to the active site of COX-2, leading to decreased prostaglandin synthesis.

Toxicity Profile

Toxicity assessments are vital for understanding the safety profile of any new compound. Acute toxicity studies performed on rodents indicated that the compound has a high therapeutic index with no observed lethal effects at doses up to 2000 mg/kg.

| Toxicity Parameter | Result |

|---|---|

| LD50 (mg/kg) | >2000 |

| Histopathological Findings | No significant lesions observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.